molecular formula C21H31N3O5S B1599272 N-Dansyl-L-serine cyclohexylammonium salt CAS No. 53332-28-8

N-Dansyl-L-serine cyclohexylammonium salt

Cat. No.: B1599272
CAS No.: 53332-28-8
M. Wt: 437.6 g/mol
InChI Key: NEVMXASXEDTEQO-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Trajectory and Evolution of Dansyl Amino Acid Derivatives in Analytical and Synthetic Chemistry

The journey of dansyl amino acid derivatives began with the introduction of dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) as a reagent for labeling primary and secondary amino groups. sigmaaldrich.com This discovery was a significant milestone in analytical biochemistry, particularly for protein and peptide analysis. The dansyl technique, originally developed for peptide studies, offered an exceptionally sensitive method for identifying N-terminal amino acids. researchgate.net The process involves the reaction of dansyl chloride with the free amino groups of peptides or proteins. researchgate.net Subsequent acid hydrolysis cleaves the peptide bonds but leaves the acid-resistant bond between the dansyl group and the N-terminal amino acid intact. researchgate.net This resulting dansylated amino acid is highly fluorescent, allowing for its identification via techniques like thin-layer chromatography. researchgate.net

Over time, the application of dansyl chloride expanded beyond protein sequencing to the broader derivatization of amino acids for various analytical purposes. hplc.eu The derivatization process is typically carried out in an alkaline environment to ensure the N-terminal amino group is unprotonated and available for reaction. chromatographyonline.com The resulting dansylated amino acids exhibit strong fluorescence and are well-retained on reverse-phase chromatography columns, making them ideal for high-performance liquid chromatography (HPLC) analysis. hplc.eu This evolution has led to the synthesis and commercial availability of a wide range of individual dansylated amino acid standards, including N-Dansyl-L-serine and its cyclohexylammonium salt, to support research in proteomics, metabolomics, and other fields requiring precise amino acid quantification.

Contemporary Significance of N-Dansyl-L-serine Cyclohexylammonium Salt within Specialized Chemical Fields

The contemporary significance of this compound lies primarily in its application as a fluorescent probe and analytical standard in chromatography. The presence of the dansyl group imparts a strong fluorescence, typically with blue or blue-green emission, which allows for highly sensitive detection in complex biological samples. sigmaaldrich.com

In the field of chromatography, N-Dansyl-L-serine is utilized in both thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). sigmaaldrich.comnih.gov It often serves as a component in mixtures of dansylated amino acid standards for the qualitative and quantitative analysis of amino acids in various matrices. vdoc.pub A key area of its application is in chiral separations. The ability to separate D- and L-enantiomers of amino acids is crucial, as the presence of D-amino acids can be indicative of certain diseases. Research has demonstrated the successful chiral separation of dansyl-derivatized D,L-serine using gamma-cyclodextrin-bonded HPLC columns, where hydrogen bonding interactions play a critical role.

The cyclohexylammonium salt form of N-Dansyl-L-serine provides improved stability and handling characteristics compared to the free acid form, making it a preferred choice for the preparation of standard solutions for analytical applications.

Conceptual Framework and Research Objectives Pertaining to this compound Investigations

The primary research objective for utilizing this compound revolves around its function as a tool for sensitive and specific analysis. The conceptual framework is built upon the foundational principles of fluorescence spectroscopy and chromatography.

The core concept is the covalent attachment of the highly fluorescent dansyl moiety to the L-serine molecule. This derivatization serves two main purposes:

Enhanced Detection: The inherent fluorescence of the dansyl group allows for detection at very low concentrations, often in the picomole range, which is essential for analyzing biological samples where analytes may be present in trace amounts. researchgate.net

Improved Chromatographic Separation: The dansyl group increases the hydrophobicity of the amino acid, leading to better retention and separation on reverse-phase HPLC columns. hplc.eu

Research investigations involving this compound are often designed to:

Develop and validate analytical methods for the quantification of serine in biological fluids, tissues, and food products.

Serve as a standard in metabolomic studies to understand the role of serine in various physiological and pathological processes.

Facilitate the chiral separation of serine enantiomers to investigate the biological significance of D-serine.

The use of the specific L-enantiomer is critical for studies focused on protein structure and function, as proteins are composed exclusively of L-amino acids. The cyclohexylammonium salt provides a stable, crystalline solid that is readily soluble in appropriate solvents for preparing accurate standard concentrations.

Detailed Research Findings

While specific research articles focusing solely on this compound are not abundant, its use as an analytical standard is well-documented in the broader context of amino acid analysis. The following tables summarize typical research findings and conditions related to the chromatographic separation of dansylated amino acids, including N-Dansyl-L-serine.

Chromatographic Separation Data

Chromatographic TechniqueStationary PhaseMobile PhaseDetection MethodReference
High-Performance Thin-Layer Chromatography (HPTLC)Silica (B1680970) gel 60Ethyl acetate-methanol-propionic acid (22:10:3, v/v/v)UV at 366 nm vdoc.pub
High-Performance Liquid Chromatography (HPLC)gamma-Cyclodextrin-bonded columnAcetate bufferNot Specified
Thin-Layer Chromatography (TLC)Silica gelDichloromethane-methanol-propionic acidUV at 366 nm

Physicochemical Properties

PropertyValue/DescriptionReference
Chemical FormulaC21H31N3O5S sigmaaldrich.com
Molecular Weight437.6 g/mol sigmaaldrich.com
AppearanceTypically a crystalline powder
FluorescenceExhibits blue or blue-green fluorescence upon UV excitation sigmaaldrich.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexanamine;(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S.C6H13N/c1-17(2)13-7-3-6-11-10(13)5-4-8-14(11)23(21,22)16-12(9-18)15(19)20;7-6-4-2-1-3-5-6/h3-8,12,16,18H,9H2,1-2H3,(H,19,20);6H,1-5,7H2/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVMXASXEDTEQO-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CO)C(=O)O.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CO)C(=O)O.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201483
Record name N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)L-serine, compound withcyclohexylamine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53332-28-8
Record name L-Serine, N-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-, compd. with cyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53332-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)L-serine, compound withcyclohexylamine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053332288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)L-serine, compound withcyclohexylamine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[[5-(dimethylamino)-1-naphthyl]sulphonyl]L-serine, compound with cyclohexylamine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.146
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemo Selective Derivatizations of N Dansyl L Serine Cyclohexylammonium Salt

Advanced Synthetic Routes for N-Dansyl-L-serine Cyclohexylammonium Salt

The synthesis of this compound typically involves the reaction of L-serine with dansyl chloride. This reaction, known as dansylation, targets the primary amino group of the amino acid.

The general reaction is as follows:

L-serine + Dansyl Chloride → N-Dansyl-L-serine + HCl

The resulting N-Dansyl-L-serine is then treated with cyclohexylamine (B46788) to form the cyclohexylammonium salt:

N-Dansyl-L-serine + Cyclohexylamine → this compound

The reaction is typically carried out in an aqueous-organic solvent mixture, such as acetone-water, at a slightly alkaline pH (around 9.5-10) to facilitate the nucleophilic attack of the amino group on the sulfonyl chloride. researchgate.net

Optimization Strategies for Reaction Yield and Purity in this compound Synthesis

Optimizing the synthesis of this compound is crucial for achieving high yield and purity, which are essential for its use in sensitive analytical and biochemical studies. Key parameters that can be optimized include reaction time, temperature, pH, and the molar ratio of reactants.

Key Optimization Parameters:

ParameterConditionRationale
pH 9.5 - 10.0Ensures the amino group of L-serine is deprotonated and thus more nucleophilic, while minimizing hydrolysis of dansyl chloride. researchgate.net
Temperature Room temperature to 60-80°CHigher temperatures can increase the reaction rate, but may also lead to the formation of byproducts. Optimization is needed to balance reaction speed and purity. researchgate.net
Reaction Time 30-60 minutes at elevated temperatures, or up to 24 hours at room temperatureSufficient time is required for the reaction to go to completion. The optimal time depends on the chosen temperature. researchgate.net
Solvent Aqueous-organic mixtures (e.g., acetone-water, acetonitrile-buffer)Solubilizes both the hydrophilic L-serine and the hydrophobic dansyl chloride, facilitating their interaction. researchgate.net
Purification Reversed-phase HPLC, Thin-Layer Chromatography (TLC)Effective for separating the desired product from unreacted starting materials and byproducts. researchgate.netsigmaaldrich.com

Recent studies have focused on developing milder and more efficient dansylation conditions to avoid side reactions and improve the accuracy of analyses. researchgate.net For instance, optimizing the process to allow the reaction to occur at room temperature within an hour can enhance reliability. researchgate.net

Stereoselective and Enantioselective Synthesis of this compound

The stereochemistry of this compound is defined by the L-configuration of the serine backbone. Maintaining this stereochemical integrity during synthesis is paramount, as the biological activity and analytical recognition of chiral molecules are highly dependent on their stereoisomeric form.

The standard synthesis route, starting with L-serine, is inherently stereoselective as the chiral center of the amino acid is typically not affected by the dansylation reaction. However, for the de novo synthesis of serine analogs or in cases where racemization is a concern, specific stereoselective methods are employed.

While direct enantioselective synthesis of N-Dansyl-L-serine is not extensively documented, related methodologies for serine and its analogs provide insight into potential strategies. These include:

Enzymatic Resolutions: Utilizing enzymes that can selectively act on one enantiomer of a racemic mixture.

Asymmetric Catalysis: Employing chiral catalysts to guide the formation of the desired stereoisomer. For example, asymmetric phase-transfer catalysis has been used in the synthesis of aroylalanine derivatives. researchgate.net

Chiral Auxiliaries: Temporarily attaching a chiral group to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.

Molecular dynamics simulations have been used to investigate the chiral recognition mechanisms of dansylated amino acids with chiral selectors, which is crucial for the development of enantioselective separation methods. researchgate.net

Functionalization and Analog Development of this compound

The functional groups of N-Dansyl-L-serine—the carboxyl group, the hydroxyl group of the serine side chain, and the aromatic naphthalene (B1677914) ring of the dansyl group—offer multiple sites for further modification. This allows for the development of derivatives and probes with tailored properties.

Preparation of this compound Derivatives for Enhanced Specificity

To enhance the binding specificity and other properties of N-Dansyl-L-serine, its structure can be modified. The hydroxyl group of the serine side chain is a primary target for derivatization. For instance, it can be esterified or etherified to introduce new functional groups. These modifications can alter the molecule's polarity, size, and ability to participate in hydrogen bonding, thereby influencing its interaction with biological targets. The development of L-serine analogs, such as those with bulky side groups, has been explored to modulate biological activity. nih.gov

Design and Synthesis of this compound-Based Probes

The inherent fluorescence of the dansyl group makes N-Dansyl-L-serine a foundational structure for fluorescent probes. sigmaaldrich.com The fluorescence of the dansyl moiety is often sensitive to the polarity of its local environment, making it a useful reporter for binding events or conformational changes in proteins. krackeler.com

Strategies for Probe Development:

Environment-Sensitive Probes: The quantum yield and emission maximum of the dansyl group can shift in response to changes in the microenvironment's polarity. This property is exploited to probe hydrophobic pockets in proteins or lipid membranes.

Reactive Probes: The carboxyl group or the hydroxyl group can be activated or modified to create a reactive handle that can covalently attach to a target molecule. This allows for the specific labeling of proteins or other biomolecules.

FRET Probes: N-Dansyl-L-serine can be incorporated into larger systems to act as a donor or acceptor in a Förster Resonance Energy Transfer (FRET) pair, enabling the measurement of distances on a nanometer scale.

The synthesis of such probes often involves standard protection group chemistry to selectively modify one functional group while leaving others intact. For example, starting from L-serine, diaminocyclitol derivatives have been synthesized using ring-closing metathesis, demonstrating the feasibility of complex structural modifications. nih.gov

Conjugation Strategies for this compound in Multicomponent Systems

The carboxyl group of N-Dansyl-L-serine is the most common site for conjugation to other molecules, such as peptides, proteins, or nanoparticles. Standard peptide coupling reagents, such as carbodiimides (e.g., EDC) or activated esters (e.g., NHS esters), are used to form stable amide bonds.

Common Conjugation Reactions:

ReagentFunctional Group TargetedBond Formed
EDC/NHS Carboxyl group of Dansyl-L-serine and a primary amine on the target moleculeAmide
Maleimide Chemistry Introduction of a thiol group onto the serine side chain for reaction with a maleimide-functionalized targetThioether
Click Chemistry Functionalization with an azide (B81097) or alkyne for reaction with a correspondingly functionalized targetTriazole

These conjugation strategies are fundamental in bioconjugation and are widely applicable for creating more complex molecular tools for research and diagnostics. researchgate.net

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to N Dansyl L Serine Cyclohexylammonium Salt

Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational Analysis of N-Dansyl-L-serine Cyclohexylammonium Salt

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure and dynamic properties of molecules in solution. For this compound, NMR studies provide critical insights into its conformational preferences, which are essential for understanding its interactions with biological systems.

The conformational analysis of this molecule by NMR involves the meticulous study of its various rotamers, which arise from hindered rotation around single bonds, such as the C-S and S-N bonds of the sulfonamide linkage. The relative populations of these rotamers can be determined, providing a picture of the molecule's conformational landscape in solution. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful in this context. mdpi.com NOESY experiments allow for the measurement of through-space interactions between protons that are close in proximity, which helps in defining the spatial arrangement of the dansyl group relative to the L-serine and cyclohexylammonium moieties.

The ¹H and ¹³C NMR chemical shifts of the constituent parts of the molecule, L-serine and cyclohexylamine (B46788), serve as a baseline for the analysis of the complete salt. For instance, the known chemical shifts of L-serine provide a reference point to identify shifts induced by the dansyl group and the formation of the salt bridge with cyclohexylamine. researchgate.netchemicalbook.com The presence of the bulky and aromatic dansyl group, along with the cyclohexylammonium counter-ion, significantly influences the chemical environment of the L-serine protons and carbons, leading to observable changes in their chemical shifts. A comparison of the expected chemical shifts for the individual components versus the fully formed salt can reveal key structural information. The coexistence of different conformers in solution can be identified through the presence of multiple sets of resonance signals or broadened peaks in the NMR spectrum. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for L-Serine

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
α-CH3.8457.5
β-CH₂3.9563.2
COOH-172.8

Note: Data is for L-serine in D₂O and may vary in the context of the full compound. researchgate.netchemicalbook.com

The analysis of coupling constants and temperature coefficients of the amide protons can further elucidate the hydrogen bonding network and the stability of specific conformations. nih.gov By integrating these diverse NMR parameters, a detailed model of the predominant solution-state conformation of this compound can be constructed.

Utilization of High-Performance Mass Spectrometry in the Characterization of this compound and its Analogs

High-performance mass spectrometry (HPMS) is an indispensable tool for the characterization of this compound, providing precise molecular weight determination and detailed structural information through fragmentation analysis. numberanalytics.com The derivatization of amino acids with dansyl chloride is a well-established technique to enhance their detection in mass spectrometry due to the introduction of a readily ionizable group. nih.gov

In the analysis of this compound, soft ionization techniques such as electrospray ionization (ESI) are typically employed to generate intact molecular ions. nih.gov The high-resolution capabilities of modern mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, allow for the accurate mass measurement of the parent ion, confirming its elemental composition. ucsf.edu

Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of the isolated parent ion, yielding a characteristic pattern of product ions that reveals the molecule's connectivity. The fragmentation of dansylated amino acids is well-documented and typically involves cleavage at several key points. nih.gov Common fragmentation pathways include the loss of the cyclohexylammonium counter-ion, decarboxylation of the serine moiety, and fragmentation of the dansyl group itself. The observation of characteristic fragment ions, such as the dansyl cation at m/z 234, provides a clear signature for the presence of the dansyl moiety. nih.gov

Table 2: Predicted Key Mass Spectrometric Fragments of this compound

FragmentPredicted m/zDescription
[M+H]⁺436.2Protonated parent molecule
[M - C₆H₁₃N + H]⁺337.1Loss of cyclohexylamine
[Dansyl]⁺234.1Dansyl group fragment
[M - C₆H₁₃N - CO₂ + H]⁺293.1Loss of cyclohexylamine and carbon dioxide

The study of analogs, where the L-serine is replaced by other amino acids, can further aid in the interpretation of the mass spectra. By comparing the fragmentation patterns of different N-dansylated amino acid cyclohexylammonium salts, common fragmentation pathways can be distinguished from those specific to the serine side chain. This comparative approach strengthens the confidence in the structural assignment.

Crystallographic Studies of this compound: Insights into Solid-State Structure

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state. While specific crystallographic data for this compound is not publicly available, insights into its potential solid-state structure can be gleaned from studies on similar compounds, such as other dansylated amino acids and amino acid salts. bas.bgsemanticscholar.org

The crystallization of amino acid salts is a well-established field, and the resulting crystal structures are often stabilized by a complex network of hydrogen bonds. researchgate.net In the case of this compound, it is expected that the crystal packing would be dominated by ionic interactions between the carboxylate group of the N-dansyl-L-serine and the ammonium (B1175870) group of the cyclohexylamine. Furthermore, extensive hydrogen bonding involving the hydroxyl group of the serine side chain, the sulfonamide group, and the carboxylate group is anticipated to play a crucial role in stabilizing the crystal lattice.

The bulky and hydrophobic dansyl group will also significantly influence the crystal packing, likely leading to π-π stacking interactions between adjacent dansyl moieties. The conformation of the molecule in the solid state may differ from its preferred conformation in solution due to the constraints of the crystal lattice. A crystallographic study would precisely define the bond lengths, bond angles, and torsion angles, providing a static snapshot of the molecule's structure.

Table 3: Expected Key Intermolecular Interactions in the Crystal Structure

Interaction TypeParticipating Groups
Ionic Interaction-COO⁻ (Serine) and -NH₃⁺ (Cyclohexylamine)
Hydrogen Bonding-OH (Serine), -SO₂NH-, -COO⁻, -NH₃⁺
π-π StackingNaphthalene (B1677914) rings of the dansyl groups
Van der Waals ForcesCyclohexyl and dansyl groups

Such a study would be invaluable for understanding the specific intermolecular interactions that govern the solid-state properties of this compound and would provide a basis for computational modeling of its behavior.

Advanced Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting of this compound

The formation of the salt and the derivatization with the dansyl group will cause shifts in the positions and intensities of these characteristic bands. For example, the C=O stretching vibration of the carboxylic acid in free serine will be replaced by the symmetric and asymmetric stretching vibrations of the carboxylate anion in the salt. The N-H stretching vibrations will also be altered due to the formation of the sulfonamide linkage and the ammonium salt.

Table 4: Predicted Characteristic Vibrational Bands (cm⁻¹)

Functional GroupExpected Vibrational ModeApproximate Wavenumber (cm⁻¹)
N-H (Ammonium)Stretching3200-3000
O-H (Serine)Stretching3500-3200
C-H (Aromatic/Aliphatic)Stretching3100-2850
C=O (Carboxylate)Asymmetric Stretching1610-1550
C=C (Aromatic)Stretching1600-1450
S=O (Sulfonamide)Asymmetric Stretching1350-1310
S=O (Sulfonamide)Symmetric Stretching1170-1150
C-NStretching1250-1020
C-OStretching1260-1000

By carefully analyzing the FTIR and Raman spectra and comparing them with the spectra of the individual components and related compounds, a detailed molecular fingerprint of this compound can be obtained. This fingerprint is valuable for quality control, identification, and for studying changes in the molecular structure under different conditions.

Analytical and Separation Science Applications of N Dansyl L Serine Cyclohexylammonium Salt

Role of N-Dansyl-L-serine Cyclohexylammonium Salt in Chiral Recognition and Enantioseparation Techniques

The inherent chirality of the L-serine backbone in N-Dansyl-L-serine, combined with the bulky and interactive dansyl group, makes it a valuable molecule in the field of enantioseparation. Chiral recognition relies on the formation of transient, diastereomeric complexes between a chiral selector and the enantiomers of an analyte. These complexes must have different association energies for separation to occur. researchgate.net The dansyl-serine structure can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and steric hindrance, which are crucial for effective chiral discrimination.

Applications in High-Performance Liquid Chromatography (HPLC) for Chiral Resolution

High-Performance Liquid Chromatography (HPLC) is a primary technique for separating enantiomers, often employing chiral stationary phases (CSPs) or chiral mobile phase additives. nih.govmdpi.com While N-Dansyl-L-serine itself can be a component of a chiral selector, it is more frequently the analyte of interest in studies aiming to separate D- and L-amino acids. In this common scenario, a racemic mixture of serine is first derivatized with dansyl chloride to yield N-Dansyl-D-serine and N-Dansyl-L-serine. researchgate.net These fluorescent diastereomers are then resolved on a chiral column.

The separation mechanism involves differential interactions between the dansylated enantiomers and the chiral stationary phase. Various CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or Pirkle-type phases, have proven effective. nih.govresearchgate.net For instance, crown-ether based CSPs have demonstrated baseline enantiomeric resolution of serine and other neurophysiologically relevant amino acids in under 10 minutes. chromatographyonline.com The choice of mobile phase, typically a mixture of an organic modifier like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer, is critical for optimizing retention times and resolution. mdpi.com

Table 1: Exemplary HPLC Conditions for Chiral Resolution of Dansylated Amino Acids

AnalyteChiral Stationary Phase (CSP)Mobile PhaseDetectionReference
Dansyl-DL-LeucineNovel Cyclic Hexapeptide CSP1% TEAA buffer (pH 4.11) / Methanol (50:50 v/v)UV researchgate.net
D/L-SerineChiroSil® SCA(-) (Crown-Ether)84% MeOH / 16% H₂O, 5 mM HClO₄Not Specified chromatographyonline.com
Dansyl Amino AcidsVancomycin-Derivative Coated PhaseNot SpecifiedNot Specified researchgate.net
D/L-Serine (as OPA/NAC derivative)Reversed Phase C18Not SpecifiedElectrochemical Detector (ECD) nih.gov

Utility in Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC) for Enantiomeric Analysis

Capillary Electrophoresis (CE) offers high separation efficiency and requires minimal sample consumption, making it an excellent alternative to HPLC for chiral analysis. mdpi.com In chiral CE, a chiral selector is added to the background electrolyte. For the analysis of neutral molecules like dansylated amino acids, Micellar Electrokinetic Chromatography (MEKC) is employed. nih.gov MEKC introduces surfactants into the buffer at a concentration above their critical micelle concentration, forming micelles that act as a pseudostationary phase. nih.govijpsonline.com

The enantioseparation of N-Dansyl-DL-serine in MEKC is achieved by adding a chiral selector to the micellar solution. Common chiral selectors include bile salts, cyclodextrins, and chiral surfactants like poly-sodium N-undecanoyl-(L)-Leucylvalinate (poly-SULV). researchgate.netnih.govnih.gov The separation principle is based on the differential partitioning of the enantiomers into the chiral micelles. nih.gov Molecular dynamics simulations have shown that differences in binding free energy between each enantiomer and the chiral micelle govern the separation, with hydrogen bonding playing a crucial role in the recognition process. researchgate.netnih.gov Another approach is ligand-exchange CE, where a metal ion (e.g., Cu(II)) and a chiral ligand (e.g., an L-amino acid derivative) are added to the buffer, forming diastereomeric ternary complexes with the dansylated amino acid enantiomers. researchgate.netresearchgate.net

Table 2: Chiral Selectors Used in CE/MEKC for Dansyl-Amino Acid Separation

Analyte(s)TechniqueChiral Selector SystemKey Interaction PrincipleReference(s)
Dansyl-Leucine, -Norleucine, -Tryptophan, -PhenylalanineMEKCPoly-sodium N-undecanoyl-(L)-Leucylvalinate (poly-SULV)Differential binding affinity to chiral polymeric micelles. researchgate.netnih.gov
Dansyl Amino AcidsLigand-Exchange CECu(II) complexes with L-prolinamideFormation of diastereomeric ternary complexes. researchgate.net
Derivatized Amino AcidsChiral MEKCBile Salts (e.g., sodium deoxycholate)Differential partitioning into chiral micelles. nih.gov
Dansyl Amino Acids and DipeptidesLigand-Exchange CEZn(II)-L-hydroxyproline complexes with γ-cyclodextrinSynergistic effect of chiral metal complex and cyclodextrin (B1172386) inclusion. researchgate.net

Development of Stationary Phases and Chiral Selectors Incorporating this compound

The development of new and more efficient chiral stationary phases (CSPs) is a continuous effort in separation science. nih.govresearchgate.net CSPs can be broadly categorized, with "Pirkle-type" or brush-type phases being one major class. These phases are created by immobilizing a small chiral molecule onto a support like silica (B1680970) gel. nih.gov Amino acid derivatives are frequently used as the chiral selectors in these CSPs due to their ready availability and versatile interaction capabilities.

This compound as a Fluorescent Derivatization Reagent in Trace Analysis

The dansyl group is a renowned fluorophore, and its incorporation into the serine molecule via derivatization with dansyl chloride imparts strong fluorescence. researchgate.net This property is exploited in trace analysis, where analytes present at very low concentrations must be detected and quantified. Amino acids themselves generally lack strong UV absorbance or native fluorescence, making derivatization a necessary step for sensitive detection by HPLC or CE. researchgate.net The reaction of dansyl chloride with the primary amino group of serine produces the highly fluorescent N-Dansyl-serine, enabling detection limits in the picomole range. researchgate.net

Mechanisms of Fluorescence Modulation by this compound in Diverse Media

The fluorescence of the dansyl group is highly sensitive to its local environment. This phenomenon, known as fluorescence modulation, is key to its utility as a molecular probe. The excitation and emission wavelengths, as well as the quantum yield (fluorescence intensity), of N-Dansyl-serine can change significantly depending on factors such as solvent polarity, pH, and binding to macromolecules.

The dansyl fluorophore exhibits a large Stokes shift and its emission spectrum is particularly sensitive to the polarity of the solvent. In non-polar environments, the fluorescence emission is typically at shorter wavelengths (blue-shifted) with a higher quantum yield. Conversely, in polar, protic solvents like water, the emission is red-shifted to longer wavelengths with a significant decrease in intensity. This is due to the formation of a twisted intramolecular charge transfer (TICT) state that is stabilized by polar solvents and provides a non-radiative pathway for the excited state to relax. The typical excitation and emission wavelengths for dansyl amino acids are around 324 nm and 559 nm, respectively. researchgate.net This environmental sensitivity allows N-Dansyl-serine to be used as a probe to study the binding sites of proteins or other complex systems.

Development of Advanced Detection Methodologies Utilizing this compound

The intense fluorescence of N-Dansyl-serine has enabled the development of highly sensitive analytical methods. The coupling of separation techniques like HPLC and CE with fluorescence detection is a standard approach for trace analysis of amino acids in complex biological matrices. nih.gov For example, pre-column derivatization of amino acids in a sample with dansyl chloride, followed by reversed-phase HPLC with a fluorescence detector, is a well-established and robust method. researchgate.net

To further enhance sensitivity, laser-induced fluorescence (LIF) detection can be used in place of conventional lamp-based detectors, particularly in capillary electrophoresis. ijpsonline.com LIF provides a highly concentrated and monochromatic excitation source, which can significantly lower the limits of detection, making it possible to analyze minute amounts of D-amino acids in biological samples, which often act as important biomarkers for disease. researchgate.net The development of novel derivatization reagents that improve reaction efficiency and the stability of the fluorescent product is an ongoing area of research aimed at pushing the boundaries of trace analysis. researchgate.net

Applications in Pre-column and Post-column Derivatization for Enhanced Chromatographic Detection

This compound is a derivative of the amino acid serine, functionalized with a dansyl group. This modification introduces a highly fluorescent and UV-active chromophore, making it a valuable tool in analytical and separation sciences. Its primary application lies in enhancing the detection of various analytes, particularly amino acids and other primary and secondary amines, in chromatographic techniques like High-Performance Liquid Chromatography (HPLC). This is achieved through a process called derivatization, which can be performed either before the sample is introduced into the chromatographic column (pre-column) or after the separation has occurred but before detection (post-column).

The dansylation of amino acids is a well-established pre-column derivatization technique. nih.govchromatographyonline.comstanford.edunih.govresearchgate.netactascientific.comnih.gov The process involves the reaction of dansyl chloride with the primary or secondary amine groups of analytes in an alkaline environment to form stable, highly fluorescent sulfonamide adducts. nih.govchromatographyonline.com These derivatives are then readily separated and detected using reversed-phase HPLC with fluorescence or UV detectors. nih.govchromatographyonline.comresearchgate.net The use of this compound, as a standard or in specific applications, leverages the inherent advantages of the dansyl group for enhanced sensitivity.

While pre-column derivatization with dansyl chloride is extensively documented, the direct use of this compound as a post-column derivatization reagent is not a commonly reported application in the reviewed literature. Post-column derivatization typically involves introducing a reagent to the column effluent to react with the separated analytes before they reach the detector. actascientific.com This technique is often employed when the original analytes are unstable under pre-column derivatization conditions. While theoretically possible to use a dansylating agent in a post-column setup, the kinetics of the dansylation reaction are relatively slow, often requiring elevated temperatures and reaction times of 30 minutes or more to achieve maximum yield, which can be a drawback for post-column applications where rapid reactions are preferred. nih.govstanford.eduresearchgate.net

The primary utility of this compound is therefore centered on pre-column derivatization strategies and as a reference compound in the analysis of complex biological and chemical mixtures.

Detailed Research Findings in Pre-column Derivatization

Research has consistently demonstrated the efficacy of pre-column dansylation for the sensitive detection of amino acids and biogenic amines. The cyclohexylammonium salt form of N-Dansyl-L-serine provides stability and facilitates its use as a standard in these analytical methods.

Studies have optimized the pre-column dansylation procedure for various sample matrices. Key parameters that are typically optimized include the pH of the reaction medium, the concentration of the dansylating reagent, reaction temperature, and time. An alkaline pH (typically around 9.5-10) is necessary to ensure the amino groups are unprotonated and available for reaction with dansyl chloride. nih.govresearchgate.net The reaction is often carried out at elevated temperatures (e.g., 60°C) for a duration of 30 to 60 minutes to ensure complete derivatization. nih.govresearchgate.net

The resulting dansylated amino acids, including N-Dansyl-L-serine, exhibit strong fluorescence, allowing for detection at very low concentrations, often in the picomole to femtomole range. mdpi.com This high sensitivity is a significant advantage over other derivatization methods. Furthermore, the dansyl derivatives are chemically stable, which allows for manual or automated sample preparation and analysis without significant degradation of the derivatives. chromatographyonline.com

The chromatographic separation of these derivatives is typically achieved on C8 or C18 reversed-phase columns using gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. chromatographyonline.comresearchgate.net The presence of the cyclohexylammonium counter-ion in this compound can influence its chromatographic behavior, particularly in non-ionic or low ionic strength mobile phases. psu.edu

Table 1: General Conditions for Pre-column Derivatization of Amino Acids with Dansyl Chloride

ParameterTypical ConditionRationale
Derivatizing Reagent Dansyl ChlorideReacts with primary and secondary amines to form fluorescent derivatives.
pH 9.5 - 10.0Ensures the amino group of the analyte is deprotonated and nucleophilic.
Solvent Aqueous-organic mixture (e.g., acetone-water, acetonitrile-water)Solubilizes both the aqueous sample and the organic derivatizing reagent.
Temperature 38°C - 60°CIncreases the reaction rate for complete derivatization.
Reaction Time 30 - 120 minutesAllows for the derivatization reaction to reach completion.
Detection Fluorescence (Ex: ~325-340 nm, Em: ~520-560 nm) or UV (~254 nm)The dansyl group provides a strong fluorophore and chromophore for sensitive detection.

Table 2: Chromatographic Parameters for the Analysis of Dansylated Amino Acids

ParameterTypical SettingPurpose
Column Reversed-Phase C8 or C18Provides a non-polar stationary phase for the separation of the hydrophobic dansyl derivatives.
Mobile Phase Gradient of aqueous buffer and organic solvent (e.g., acetonitrile, methanol)Allows for the efficient elution and separation of a wide range of dansylated amino acids with varying polarities.
Flow Rate 0.5 - 1.5 mL/minControls the speed of the separation and influences resolution.
Column Temperature Ambient to 40°CAffects retention times and peak shapes.
Detector Fluorescence or Diode Array Detector (DAD)/UVEnables sensitive and selective detection of the dansylated analytes.

Theoretical and Computational Chemistry Investigations of N Dansyl L Serine Cyclohexylammonium Salt

Molecular Dynamics Simulations of N-Dansyl-L-serine Cyclohexylammonium Salt in Solvent Systems and at Interfaces

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of the conformational dynamics, solvation processes, and interactions of this compound in various environments.

In a typical MD simulation, the molecule would be placed in a simulation box filled with a chosen solvent, such as water or an organic solvent. The simulation would then track the trajectory of each atom over time, providing insights into how the molecule interacts with the surrounding solvent molecules. This is particularly important for understanding the solubility and transport properties of the compound.

Furthermore, MD simulations can be used to investigate the behavior of this compound at interfaces, for example, at a liquid-solid or liquid-air interface. This is relevant for applications in chromatography and surface chemistry, where the orientation and interaction of the molecule at an interface are of key importance.

Table 2: Illustrative Solvation Properties of N-Dansyl-L-serine in Different Solvents from MD Simulations (Note: This table presents hypothetical data to illustrate the type of information obtainable from MD simulations.)

SolventSolvation Free Energy (kcal/mol)Radial Distribution Function g(r) Peak (Anion-Solvent) (Å)Number of Solvent Molecules in First Solvation Shell
Water-15.52.8 (with H₂O)~6
Methanol (B129727)-12.83.1 (with CH₃OH)~5
Acetonitrile (B52724)-9.23.5 (with CH₃CN)~4

Computational Modeling of Chiral Recognition and Non-Covalent Interactions Involving this compound

Chiral recognition is a critical process in many biological and chemical systems. Computational modeling can provide valuable insights into the mechanisms by which chiral molecules, such as N-Dansyl-L-serine, are distinguished by a chiral environment. This is often achieved through a combination of molecular docking and molecular dynamics simulations.

In the context of chiral recognition, studies on other dansyl amino acids have shown that specific non-covalent interactions, such as hydrogen bonds, π-π stacking, and steric hindrance, play a crucial role. For instance, research on the interaction of dansyl-amino acids with chiral selectors like cyclodextrins or chiral stationary phases has demonstrated that the L-enantiomer often forms a more stable complex than the D-enantiomer due to a better fit within the chiral binding pocket. scirp.orgresearchgate.net

For this compound, computational models could be used to simulate its interaction with a chiral selector. By calculating the binding free energies of both the L- and D-enantiomers, it is possible to predict the enantioselectivity of the selector. These models can also identify the key amino acid residues or functional groups on the selector that are responsible for the chiral discrimination. scirp.orgresearchgate.net

Table 3: Representative Binding Free Energy Calculations for the Interaction of Dansyl-Amino Acid Enantiomers with a Chiral Selector (Note: The data below is adapted from studies on other dansyl-amino acids and serves as an illustrative example of what could be calculated for N-Dansyl-L-serine.) researchgate.net

Dansyl-Amino Acid EnantiomerBinding Free Energy (ΔG_bind) with Chiral Selector (kcal/mol)Key Interacting Residues/Moieties on Selector
N-Dansyl-L-serine (hypothetical)-7.5Hydrophobic pocket, hydrogen bond donors/acceptors
N-Dansyl-D-serine (hypothetical)-5.2Steric clashes, weaker hydrogen bonding

Prediction of Spectroscopic Properties and Reactivity Profiles of this compound using Computational Methods

Computational chemistry methods are increasingly used to predict the spectroscopic properties of molecules, which can aid in their identification and characterization. For this compound, techniques like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict its UV-Visible absorption spectrum. This is particularly useful for understanding the electronic transitions associated with the dansyl chromophore.

Similarly, the vibrational frequencies of the molecule can be calculated and used to simulate its infrared (IR) and Raman spectra. By comparing the calculated spectra with experimental data, it is possible to confirm the molecular structure and identify characteristic vibrational modes.

In addition to spectroscopic properties, computational methods can also predict the reactivity of a molecule. By calculating reactivity descriptors such as the Fukui functions or the local hardness, it is possible to identify the most reactive sites in the molecule towards nucleophilic or electrophilic attack. This information is valuable for understanding the chemical stability and potential reaction pathways of this compound.

Table 4: Illustrative Predicted Spectroscopic Data for N-Dansyl-L-serine (Note: These are hypothetical values to demonstrate the output of computational spectroscopic predictions.)

Spectroscopic TechniquePredicted PropertyCalculated ValueAssignment
UV-Visible (TD-DFT) λ_max (nm)~340π → π* transition in the naphthyl ring
Infrared (DFT) Vibrational Frequency (cm⁻¹)~1720C=O stretch of the carboxylic acid
~1325Asymmetric SO₂ stretch
~1145Symmetric SO₂ stretch
NMR (GIAO) ¹³C Chemical Shift (ppm)~175Carboxyl carbon
~58Cα of serine

Interactions and Mechanistic Studies Involving N Dansyl L Serine Cyclohexylammonium Salt in Chemical Systems

Supramolecular Chemistry: Host-Guest Interactions and Self-Assembly of N-Dansyl-L-serine Cyclohexylammonium Salt

There are no specific studies detailing the host-guest chemistry or self-assembly behavior of this compound. Research on related compounds, such as dansyl-substituted polymers, shows that the dansyl group can act as a guest in hosts like cyclodextrins, leading to changes in fluorescence. researchgate.net It is plausible that this compound could exhibit similar behavior, but no complexation constants or structural details have been reported for it.

Formation of Ordered Structures and Aggregates Mediated by this compound

The formation of ordered structures is a known phenomenon for various amino acid derivatives, which can self-assemble into aggregates like nanotapes or clusters through intermolecular interactions. rsc.org However, the scientific literature lacks any specific reports or characterization of aggregates or ordered structures formed by this compound.

Mechanistic Insights into Reactions Where this compound Acts as a Substrate, Reagent, or Catalyst

There is no available research that provides mechanistic insights into reactions where this compound functions as a substrate, reagent, or catalyst. While similar compounds like Dansyl-L-alanine cyclohexylammonium salt are noted for their use as fluorescent probes, potentially for incorporation into proteins, specific mechanistic studies involving the serine derivative are absent from the literature. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Future Directions and Emerging Research Avenues for N Dansyl L Serine Cyclohexylammonium Salt

Integration of N-Dansyl-L-serine Cyclohexylammonium Salt into Miniaturized Analytical Devices and Lab-on-a-Chip Technologies

The trend towards miniaturization in analytical chemistry has led to the development of lab-on-a-chip (LOC) and micro-total-analysis-systems (µTAS), which offer advantages such as reduced sample and reagent consumption, faster analysis times, and high throughput. wikipedia.org this compound, with its inherent fluorescence, is a prime candidate for integration into these platforms.

Future research will likely focus on the development of microfluidic devices that utilize this compound for the sensitive and selective detection of various analytes. For instance, its fluorescent properties could be exploited in microchip capillary electrophoresis for the analysis of amino acids, peptides, and other biomolecules. wikipedia.org The development of hybrid microfluidic systems, which combine digital microfluidics for sample processing with microchannel separations, could enable on-chip derivatization reactions followed by immediate analysis, a process for which N-Dansyl-L-serine could serve as a pre-labeled standard or a derivatizing agent itself after conversion to a more reactive form. utoronto.ca

One promising area of research is the incorporation of N-Dansyl-L-serine into molecularly imprinted polymers (MIPs) integrated into a microfluidic chip. rsc.org This could lead to the development of highly selective sensors for specific molecules, where the binding event is signaled by a change in the fluorescence of the dansyl group. Such miniaturized, automated systems could find applications in the rapid diagnosis of diseases by detecting specific biomarkers. rsc.org

The table below summarizes potential applications of this compound in miniaturized analytical devices.

Application AreaPotential Role of this compoundKey Advantages
Microchip Electrophoresis Fluorescent tracer or internal standard for the separation and quantification of amino acids and other primary amines.High sensitivity, enables quantification of low-abundance analytes.
Lab-on-a-Chip Biosensors As a fluorescent reporter in affinity assays, for example, immobilized on a surface to detect binding events.Real-time monitoring, potential for multiplexed detection.
Molecularly Imprinted Polymers (MIPs) The fluorescent component of a synthetic probe for selective analyte recognition within a microfluidic device. rsc.orgHigh selectivity and sensitivity, "light-up" fluorescence signaling upon binding. rsc.org
Integrated Sample Processing A pre-labeled standard for on-chip derivatization and separation of complex biological samples. utoronto.caAutomation of analytical workflows, reduced analysis time.

Potential Applications of this compound in Functional Materials Chemistry and Nanoscience

The fluorescent and chiral nature of this compound makes it an attractive building block for the creation of functional materials and for applications in nanoscience.

In materials chemistry, the incorporation of this compound into polymers or gels could lead to the development of novel sensors. For example, materials that exhibit changes in their fluorescence in response to specific ions, pH changes, or the presence of certain organic molecules could be designed. The serine hydroxyl group offers a site for polymerization or grafting onto surfaces.

In the realm of nanoscience, amino acids are increasingly used to functionalize inorganic nanoparticles, imparting them with biocompatibility and specific recognition capabilities. researchgate.net N-Dansyl-L-serine could be used to coat nanoparticles, such as gold or quantum dots, creating fluorescent nanoprobes for cellular imaging and sensing. upenn.edunih.gov The dansyl group would provide the fluorescent signal, while the L-serine moiety could enhance water solubility and provide a handle for further bioconjugation. Such functionalized nanoparticles could be used to study protein-protein interactions or to track the delivery of drugs within cells. upenn.edu

Furthermore, the self-assembly properties of amino acid derivatives could be exploited to create ordered nanostructures. The interplay of the hydrophobic dansyl group, the polar serine, and the cyclohexylammonium counter-ion could lead to the formation of micelles, vesicles, or other supramolecular structures with interesting photophysical properties. Research into up-converting nanocrystals modified with fluorescent markers for amino acid detection points towards the potential of combining N-Dansyl-L-serine with such nanomaterials for enhanced sensing performance. frontiersin.orgnih.gov

The following table outlines potential applications in functional materials and nanoscience.

FieldPotential ApplicationUnderlying Principle
Functional Polymers Development of fluorescent sensors for metal ions or pH.The fluorescence of the dansyl group is sensitive to its local environment.
Nanoscience Creation of fluorescent nanoprobes for cellular imaging. upenn.eduCovalent or non-covalent attachment to nanoparticles to provide a fluorescent signal.
Biosensing Functionalization of nanoparticles for the selective detection of biomolecules. researchgate.netThe amino acid moiety can provide specific binding interactions.
Supramolecular Chemistry Formation of self-assembled nanostructures with unique optical properties.Amphiphilic nature of the molecule driving the formation of ordered assemblies.

Unexplored Synthetic Transformations and Derivatization Opportunities for this compound

While the synthesis of N-Dansyl-L-serine is well-established, there are numerous unexplored avenues for its further derivatization to create a library of related compounds with tailored properties. These modifications could target the serine side chain, the dansyl moiety, or the cyclohexylammonium salt.

The hydroxyl group of the serine residue is a key site for modification. It can be esterified or etherified to attach other functional groups, such as polymers, biotin (B1667282) for affinity purification, or other chromophores for Förster Resonance Energy Transfer (FRET) applications. nih.gov Furthermore, the hydroxyl group could be oxidized to an aldehyde or a carboxylic acid, providing new reactive handles for bioconjugation.

The dansyl group itself, while generally stable, could potentially undergo further aromatic substitution reactions, although this is less common. More promising is the synthesis of analogs with different sulfonyl chlorides, leading to probes with altered photophysical properties, such as different excitation and emission wavelengths or enhanced quantum yields.

The cyclohexylammonium counter-ion can be readily exchanged for other cations, which could influence the solubility and crystal packing of the compound. This could be particularly relevant for its use in the development of solid-state materials.

Finally, the core N-Dansyl-L-serine structure could be used as a scaffold in combinatorial chemistry to generate a library of derivatives for high-throughput screening. broadinstitute.orgmdpi.com

The table below details potential derivatization strategies.

Molecular TargetDerivatization StrategyPotential Outcome
Serine Hydroxyl Group Esterification, Etherification, OxidationIntroduction of new functional groups, altered solubility, new reactive handles. nih.gov
Dansyl Moiety Synthesis of analogs with different sulfonyl chloridesModified photophysical properties (e.g., wavelength, quantum yield).
Cyclohexylammonium Salt Ion exchangeAltered solubility, modified crystal packing and solid-state properties.
Entire Molecule Use as a scaffold in combinatorial synthesisGeneration of a library of derivatives for screening. mdpi.com

Challenges and Perspectives in High-Throughput Research on this compound and its Analogs

High-throughput screening (HTS) is a powerful tool in drug discovery and materials science for rapidly testing large numbers of compounds. axxam.com While the fluorescent nature of N-Dansyl-L-serine makes it amenable to HTS, several challenges need to be addressed for its effective implementation.

A primary challenge in fluorescence-based HTS is the potential for interference from library compounds that are themselves fluorescent or that quench the fluorescence of the probe. researchgate.netacs.org This can lead to a high rate of false positives or false negatives. Careful assay design and the use of control screens are necessary to mitigate these effects. The development of ratiometric fluorescent probes, where the signal is based on a change in the ratio of fluorescence at two different wavelengths, can also help to reduce the impact of simple quenching.

Another challenge is the potential for non-specific binding of the dansyl group to proteins and other biological macromolecules. The hydrophobicity of the dansyl moiety can lead to interactions that are not related to the specific recognition event being studied. This can be addressed by optimizing the linker between the dansyl group and the serine, or by introducing more hydrophilic groups into the molecule.

The synthesis and purification of a large library of N-Dansyl-L-serine analogs for HTS can also be a bottleneck. The development of efficient and automated synthesis and purification methods will be crucial for exploring the full potential of this class of compounds.

Looking forward, the combination of HTS with high-content screening (HCS), which provides spatial and temporal information about the fluorescent signal within cells, will be a powerful approach. This would allow for the identification of compounds that not only bind to a target but also induce a specific cellular response. The development of cell-permeable N-Dansyl-L-serine derivatives will be essential for such applications. broadinstitute.org

The following table summarizes the key challenges and perspectives in high-throughput research.

ChallengePotential Mitigation StrategyFuture Perspective
Fluorescence Interference Control screens, ratiometric probes, time-resolved fluorescence. researchgate.netacs.orgDevelopment of probes with unique spectral properties to minimize overlap with interfering compounds.
Non-specific Binding Optimization of molecular structure to reduce hydrophobicity, use of appropriate blocking agents.Design of probes with higher specificity through computational modeling and experimental screening.
Synthesis and Purification Automated synthesis and purification platforms, combinatorial chemistry approaches. mdpi.comIntegration of synthesis, purification, and screening into a single automated workflow.
Cell Permeability Modification of the molecular structure to enhance passive diffusion or active transport.Development of targeted probes that accumulate in specific cellular compartments.
Data Analysis Development of sophisticated algorithms for hit identification and false positive removal. axxam.comIntegration of machine learning and artificial intelligence for predictive modeling of compound activity.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing N-Dansyl-L-serine cyclohexylammonium salt, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves dansylation of L-serine using dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) under alkaline conditions, followed by salt formation with cyclohexylamine. Purification is achieved via recrystallization from ethanol/water mixtures or column chromatography. Purity validation requires HPLC (using C18 columns with UV detection at 330–350 nm for dansyl absorbance) and NMR (characteristic peaks: δ ~2.8 ppm for dansyl dimethylamino protons, δ ~1.4–1.8 ppm for cyclohexylammonium protons). Quantify residual solvents by GC-MS .

Q. Which analytical techniques are critical for characterizing this compound in solution?

  • Methodological Answer :

  • Fluorescence Spectroscopy : Monitor dansyl emission at ~500 nm (excitation at 340 nm) to assess environmental sensitivity (e.g., polarity, pH).
  • Circular Dichroism (CD) : Confirm chiral integrity of L-serine moiety in aqueous buffers.
  • Mass Spectrometry (ESI-MS) : Validate molecular ion peaks ([M+H]⁺ expected at ~463.6 m/z) and rule out adducts .

Advanced Research Questions

Q. How can this compound be applied in enzymatic activity assays?

  • Methodological Answer : The dansyl group serves as a fluorescent probe for tracking enzyme-substrate interactions. For example:

  • Serine Hydrolase Studies : Incubate with serine hydrolases (e.g., proteases) and monitor fluorescence changes due to cleavage-induced environmental shifts. Use Michaelis-Menten kinetics (Km and kcat determination) with varying substrate concentrations .
  • β-Glucuronidase Detection : Adapt protocols similar to X-Gluc assays (e.g., histochemical staining in plant tissues) by exploiting enzymatic cleavage and fluorescence localization .

Q. What factors influence fluorescence quenching of this compound in complex biological matrices?

  • Methodological Answer :

  • Solvent Effects : Fluorescence intensity decreases in polar solvents (e.g., water) due to dansyl’s sensitivity to dielectric constant. Use 10–20% glycerol to stabilize emission.
  • pH-Dependent Quenching : Protonation of the dansyl dimethylamino group at pH < 4 reduces fluorescence; optimize assays in pH 7–8 buffers.
  • Interfering Molecules : Heavy metals (e.g., Cu²⁺) and thiol-containing compounds (e.g., glutathione) quench fluorescence—include chelators (EDTA) or reducing agents (DTT) as needed .

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer : Employ single-crystal X-ray diffraction with SHELXL for refinement. Key steps:

  • Grow crystals via vapor diffusion (e.g., 30% PEG 4000, 0.1 M Tris-HCl pH 8.5).
  • Resolve hydrogen-bonding networks between the cyclohexylammonium cation and dansyl-sulfonate groups.
  • Validate torsion angles to confirm L-serine stereochemistry .

Q. How should researchers address contradictions in kinetic data obtained with this compound?

  • Methodological Answer :

  • Substrate Purity : Recheck via HPLC to rule out degradation (e.g., dansyl group hydrolysis).
  • Enzyme Source Variability : Compare results across recombinant vs. tissue-extracted enzymes (e.g., liver esterases).
  • Buffer Interference : Test phosphate vs. Tris buffers; phosphate may chelate metal cofactors in some hydrolases .

Q. What stability protocols are recommended for long-term storage of this compound?

  • Methodological Answer :

  • Lyophilization : Store as a lyophilized powder at –20°C in amber vials to prevent photodegradation.
  • Solution Stability : In aqueous buffers (pH 7.4), use within 48 hours; avoid freeze-thaw cycles.
  • Degradation Monitoring : Track fluorescence intensity and HPLC retention time monthly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Dansyl-L-serine cyclohexylammonium salt
Reactant of Route 2
N-Dansyl-L-serine cyclohexylammonium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.